Cas no 1261940-82-2 (2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine)

2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a hydroxyl group and a 4-(piperidin-1-ylsulfonyl)phenyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The piperidinylsulfonyl group enhances solubility and bioavailability, while the hydroxyl-pyridine scaffold offers potential for metal coordination and hydrogen bonding. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability under standard conditions and compatibility with further functionalization make it a versatile intermediate for synthesizing biologically active derivatives.
2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine structure
1261940-82-2 structure
Product Name:2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine
CAS No:1261940-82-2
MF:C16H18N2O3S
MW:318.390722751617
MDL:MFCD18312579
CID:2764897
PubChem ID:53218308
Update Time:2025-11-01

2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
    • MFCD18312579
    • 2-HYDROXY-3-[4-(PIPERIDIN-1-YLSULFONYL)PHENYL]PYRIDINE
    • DTXSID60683257
    • 1261940-82-2
    • 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%
    • 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine
    • MDL: MFCD18312579
    • Inchi: 1S/C16H18N2O3S/c19-16-15(5-4-10-17-16)13-6-8-14(9-7-13)22(20,21)18-11-2-1-3-12-18/h4-10H,1-3,11-12H2,(H,17,19)
    • InChI Key: INJZYGWKMDCPJA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2=CC=CNC2=O)=CC=1)(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 318.104
  • Monoisotopic Mass: 318.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9A^2
  • XLogP3: 1.8

2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB318284-5 g
2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%; .
1261940-82-2 95%
5g
€1159.00 2023-06-21
abcr
AB318284-5g
2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%; .
1261940-82-2 95%
5g
€1159.00 2025-02-14

2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine Suppliers

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(CAS:1261940-82-2)
Order Number:A1123787
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):687.0
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2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine Related Literature

Additional information on 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine

Professional Introduction to 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine (CAS No. 1261940-82-2)

2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, identified by its CAS number 1261940-82-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a pyridine core appended with functional groups that enhance its pharmacological potential. The presence of a hydroxyl group and a piperidine-1-ylsulfonyl moiety in its structure imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery.

The structural framework of 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is meticulously designed to interact with biological targets in a specific manner. The pyridine ring, a common pharmacophore in many bioactive molecules, serves as the central scaffold, facilitating interactions with enzymes and receptors. The hydroxyl group at the 2-position introduces polarity and hydrogen bonding capabilities, enhancing solubility and binding affinity. Meanwhile, the 4-(piperidin-1-ylsulfonyl)phenyl group adds complexity by incorporating a piperidine ring, known for its role in modulating neurotransmitter systems, and a sulfonyl group, which often enhances metabolic stability and binding interactions.

In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter pathways for therapeutic purposes. The piperidine moiety in 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is particularly noteworthy, as it is frequently associated with compounds that influence serotonin and dopamine systems. These systems are implicated in a wide range of neurological disorders, including depression, anxiety, and neurodegenerative diseases. The sulfonyl group further contributes to the compound's potential by providing a site for selective interaction with biological targets.

One of the most compelling aspects of 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological profiles. For instance, modifications to the hydroxyl group or the piperidine ring can lead to compounds with improved selectivity or reduced side effects. This flexibility makes it an invaluable building block for medicinal chemists seeking to design novel therapeutics.

The compound's relevance is further underscored by its presence in several ongoing research projects aimed at addressing unmet medical needs. In particular, studies have explored its potential as a modulator of ion channels and receptors involved in pain perception and neuroprotection. Preliminary findings suggest that derivatives of 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine may exhibit properties conducive to treating chronic pain conditions without the adverse effects commonly associated with existing analgesics.

The synthesis of 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic rings present in the molecule. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate the sophistication of modern chemical synthesis.

Evaluation of 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine's pharmacological activity has revealed intriguing insights into its mechanism of action. In vitro studies have shown that it can interact with various biological targets, including enzymes and receptors relevant to neurological disorders. The compound's ability to modulate these targets suggests potential therapeutic benefits across multiple disease areas. However, further research is needed to fully elucidate its pharmacokinetic properties and long-term safety profile.

The development of novel pharmaceutical agents relies heavily on the availability of well-characterized intermediates like 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine. Its unique structural features make it a versatile tool for medicinal chemists exploring new therapeutic avenues. As research progresses, it is anticipated that derivatives of this compound will play a crucial role in addressing some of the most challenging medical conditions faced today.

In conclusion, 2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine (CAS No. 1261940-82-2) represents a significant advancement in pharmaceutical chemistry. Its intricate structure and promising biological activity position it as a key candidate for further development into novel therapeutics. Continued research into this compound and its derivatives holds great promise for improving human health outcomes across various disease states.

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Amadis Chemical Company Limited
(CAS:1261940-82-2)
A1123787
Purity:99%
Quantity:5g
Price ($):687.0
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